molecular formula C4H11NO3S B3331156 Ethyl 2-aminoethanesulfonate CAS No. 78723-71-4

Ethyl 2-aminoethanesulfonate

Cat. No. B3331156
CAS RN: 78723-71-4
M. Wt: 153.2 g/mol
InChI Key: NOCPWLLWTLUZCS-UHFFFAOYSA-N
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Description

Ethyl 2-aminoethanesulfonate , also known as ethyl taurine , is a chemical compound with the molecular formula C₄H₁₁NO₃S . It falls under the category of sulfonic acid derivatives. The compound consists of an ethyl group attached to the amino group of taurine (2-aminoethanesulfonic acid) .


Synthesis Analysis

  • The mixture is then filtered .

Molecular Structure Analysis

The molecular structure of ethyl 2-aminoethanesulfonate consists of an ethyl group (-CH₂CH₃ ) attached to the amino group of taurine. The compound’s backbone includes the sulfur atom and the amino group, forming a sulfonic acid derivative .

Scientific Research Applications

1. Biocatalysis in Drug Metabolism

Ethyl 2-aminoethanesulfonate, identified as a metabolite of certain drugs, can be studied for its role in drug metabolism. The use of microbial-based biocatalytic systems, such as Actinoplanes missouriensis, helps in producing mammalian metabolites for structural characterization by nuclear magnetic resonance spectroscopy. This is crucial in understanding drug metabolism and supports full structure characterization of metabolites (Zmijewski et al., 2006).

2. Nanocatalyst for Chemical Synthesis

Ethyl 2-aminoethanesulfonate has been used as a nanocatalyst, immobilized on epichlorohydrin functionalized Fe3O4@WO3, for the green synthesis of 1-substituted-1H-1,2,3,4-tetrazoles in water. This innovative application highlights its potential in accelerating chemical reactions efficiently and sustainably (Ghasemzadeh & Akhlaghinia, 2017).

3. Catalyst in Organic Reactions

As a green bio-organic catalyst, Ethyl 2-aminoethanesulfonate can promote the Knoevenagel reaction, a carbon-carbon bond-forming reaction in organic chemistry. Its use in water as a solvent demonstrates its environmental friendliness and efficiency in catalyzing significant organic reactions (Shirini & Daneshvar, 2016).

4. Biofilm Formation Inhibition

In microbiological studies, ethyl 2-aminoethanesulfonate has shown potential in inhibiting biofilm formation, especially during alkane degradation in bacteria like Acinetobacter oleivorans DR1. This property is crucial for understanding bacterial behavior and controlling biofilm-associated issues in various industrial and medical fields (Eom & Park, 2017).

5. Stereoselective Synthesis in Organic Chemistry

The compound plays a role in the stereoselective addition in organic chemistry, aiding in the synthesis of optically pure 1,2,2'-trialkyl-2-aminoethanols. Such stereoselective syntheses are crucial for producing specific enantiomers of compounds, which is vital in pharmaceutical applications (García Ruano et al., 2004).

6. Cardioprotective Effects in Pharmacology

Ethyl 2-aminoethanesulfonate compounds have shown cardioprotective effects in studies involving reperfusion-induced heart injury. This opens potential therapeutic applications for heart diseases and provides insights into new pharmacological treatments (Kurganov et al., 2018).

properties

IUPAC Name

ethyl 2-aminoethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S/c1-2-8-9(6,7)4-3-5/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCPWLLWTLUZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-aminoethanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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